Chiral Purity and Enantioselective Synthesis: (3S) vs. Racemic cis and Opposite (3R,4S) Enantiomer
The (3S) enantiomer is produced via the first reported enantioselective route to cis-1-Boc-3-fluoropiperidin-4-ol, employing a modified cinchona alkaloid catalyst to achieve high enantioselectivity [1]. The absolute configuration was confirmed by single-crystal X-ray diffraction [1]. Commercial suppliers specify >98% enantiomeric excess (e.e.) for the (3R,4S) cis enantiomer, and equivalent chiral purity is expected for the (3S) form, whereas the racemic cis mixture (CAS 955028-88-3) has no stated e.e. . The ability to source a single, defined enantiomer eliminates the chiral resolution step required with racemic material.
| Evidence Dimension | Enantiomeric purity (e.e.) of cis-1-Boc-3-fluoro-4-hydroxypiperidine |
|---|---|
| Target Compound Data | (3S) enantiomer (CAS 1418193-04-0): >98% e.e. (product specification) |
| Comparator Or Baseline | Racemic cis mixture (CAS 955028-88-3): e.e. not specified; mixed (3S,4R) + (3R,4S) |
| Quantified Difference | From undefined to >98% e.e. |
| Conditions | Commercial product specification; enantioselective organocatalytic synthesis (MacMillan-type fluorination) [1] |
Why This Matters
Using a single enantiomer with defined e.e. avoids the need for additional chiral separation and ensures reproducible stereochemical outcomes in drug discovery.
- [1] Shaw, S. J. et al. J. Org. Chem. 2013, 78, 8892–8897. (PubMed ID 23957501) View Source
